Meta-Substitution on the Phenyl Ring Results in a Higher Boiling Point Compared to the Ortho-Substituted Isomer
The meta-substituted target compound exhibits a predicted boiling point of 353.052°C at 760 mmHg . This is higher than its ortho-substituted isomer (CAS 898755-44-7), which has a predicted boiling point of 348.9±25.0 °C . This difference is attributable to variations in molecular packing and dipole moment resulting from the different substitution patterns on the phenyl ring.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 353.052 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 2-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS 898755-44-7) with a boiling point of 348.9±25.0 °C (predicted) |
| Quantified Difference | Approximately 4.2 °C higher |
| Conditions | Predicted value at 760 mmHg, based on computational models |
Why This Matters
A higher boiling point can be an advantage during purification by distillation or when assessing thermal stability, which is relevant for compound handling and storage.
